1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride
Overview
Description
1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride is a synthetic organic compound characterized by the presence of a thiazole ring fused with a piperazine moiety
Mechanism of Action
Mode of Action
It is known that many thiazole derivatives interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Based on the known interactions of similar thiazole derivatives, it can be hypothesized that this compound may affect dna replication and cell cycle progression .
Result of Action
Similar thiazole derivatives have been shown to induce dna double-strand breaks, a g2 stop, and ultimately, cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as 2-aminothiols and α-haloketones, under acidic or basic conditions.
Attachment of the Piperazine Moiety: The thiazole intermediate is then reacted with piperazine in the presence of a suitable catalyst, often under reflux conditions, to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: N-alkylated or N-acylated piperazine derivatives.
Scientific Research Applications
1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
1-(4,5-Dihydro-1,3-thiazol-2-yl)piperazine: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.
1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)morpholine: Contains a morpholine ring instead of piperazine, potentially altering its pharmacokinetic properties.
Uniqueness: 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride is unique due to the specific combination of the thiazole and piperazine rings, along with the dimethyl substitution, which can influence its chemical reactivity and biological interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,5-dimethyl-2-piperazin-1-yl-4H-1,3-thiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S.2ClH/c1-9(2)7-11-8(13-9)12-5-3-10-4-6-12;;/h10H,3-7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUMYQLZQBELHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N2CCNCC2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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